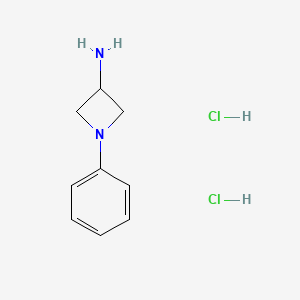

1-Phenylazetidin-3-amine dihydrochloride

Descripción

BenchChem offers high-quality 1-Phenylazetidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylazetidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2055841-16-0 |

|---|---|

Fórmula molecular |

C9H13ClN2 |

Peso molecular |

184.66 g/mol |

Nombre IUPAC |

1-phenylazetidin-3-amine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,10H2;1H |

Clave InChI |

ZGFZLCJXVVJAJZ-UHFFFAOYSA-N |

SMILES |

C1C(CN1C2=CC=CC=C2)N.Cl.Cl |

SMILES canónico |

C1C(CN1C2=CC=CC=C2)N.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

1-Phenylazetidin-3-amine dihydrochloride chemical properties and structure

An In-depth Technical Guide to 1-Phenylazetidin-3-amine Dihydrochloride: Structure, Properties, and Synthetic Insights for Drug Discovery

Abstract

1-Phenylazetidin-3-amine dihydrochloride is a disubstituted azetidine derivative of significant interest to the fields of medicinal chemistry and drug development. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable building block for designing biologically active compounds due to its unique conformational properties and ability to serve as a versatile synthetic intermediate.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of 1-Phenylazetidin-3-amine dihydrochloride. Furthermore, it outlines a plausible synthetic pathway and discusses its applications as a scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) targets.

Chemical Identity and Physicochemical Properties

1-Phenylazetidin-3-amine dihydrochloride (CAS No: 2055841-16-0) is the hydrochloride salt form of the parent amine, which enhances its stability and aqueous solubility for research applications.[2][3] The core structure consists of an azetidine ring substituted with a phenyl group on the nitrogen atom and an amine group at the 3-position.

Chemical Structure

Caption: Plausible synthetic workflow for 1-Phenylazetidin-3-amine dihydrochloride.

Key Experimental Step: Buchwald-Hartwig N-Arylation

This step is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds, offering high yields and functional group tolerance.

-

Reactor Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-Boc-3-aminoazetidine (1.0 eq.), bromobenzene (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

-

Solvent and Base Addition: Add a dry, aprotic solvent such as toluene or dioxane. Add a strong, non-nucleophilic base, typically sodium tert-butoxide (1.4 eq.). The base is crucial for deprotonating the amine and facilitating the catalytic cycle.

-

Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the pure N-arylated intermediate.

Final Salt Formation

The conversion of the final free base to its dihydrochloride salt is a critical step for stability and handling.

-

Dissolve the purified 1-Phenylazetidin-3-amine free base in a suitable solvent such as isopropanol (IPA) or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum. [4][5]

Applications in Research and Drug Development

The unique structural features of 1-Phenylazetidin-3-amine dihydrochloride make it a highly valuable building block in drug discovery.

-

Scaffold for CNS Agents: The phenyl and secondary amine motifs are common in compounds targeting the central nervous system. This molecule serves as an excellent starting point for synthesizing libraries of compounds to screen for activity against CNS targets like monoamine transporters or G-protein coupled receptors. [3][6]* Bioisosteric Replacement: The rigid azetidine ring can be used as a bioisostere for more flexible fragments or other cyclic amines like piperidine and pyrrolidine. [7]Its constrained nature can lock a molecule into a specific conformation, potentially increasing binding affinity and selectivity for a biological target.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol (for the free base), this compound fits the criteria for a molecular fragment. It can be used in FBDD screening campaigns to identify initial low-affinity hits that can be elaborated into potent drug candidates.

-

Probe Synthesis: The primary amine at the 3-position provides a convenient handle for derivatization. It can be readily functionalized to attach fluorescent tags, biotin labels, or linkers for creating chemical probes to study biological systems. [8]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound. [9][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. [11][12]Avoid contact with skin and eyes. [9]In case of contact, wash the affected area immediately with plenty of water. [13]* Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal. [9][12]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [12]The recommended storage temperature is 2-8°C. [2]

Conclusion

1-Phenylazetidin-3-amine dihydrochloride is a strategically important chemical entity for researchers in medicinal chemistry and pharmacology. Its well-defined structure, featuring a rigid azetidine core and multiple points for diversification, makes it an ideal scaffold for the synthesis of novel small molecules. This guide has provided a technical overview of its chemical properties, analytical characterization, a plausible synthetic route, and its potential applications, underscoring its value as a tool for advancing modern drug discovery programs.

References

- Product and Company Identification, Hazards Identification, Composition/Information on Ingredients. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, April 30). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 24). Fisher Scientific.

- SAFETY DATA SHEET - MilliporeSigma. (2025, September 24). MilliporeSigma.

- SAFETY D

-

N-phenylazetidin-3-amine dihydrochloride (C9H12N2). (n.d.). PubChemLite. Retrieved from [Link]

- Reagents for Analysis of Low Molecular Weight Amines—Section 1.8. (n.d.). Thermo Fisher Scientific.

-

Synthesis of 3,3-Diarylazetidines. (n.d.). CORE. Retrieved from [Link]

- Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in R

- 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694. (n.d.). PubChem.

- Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. (n.d.). Semantic Scholar.

- Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candid

-

(R)-3-aminopiperidine dihydrochloride. (n.d.). Chongqing Yingaskai Pharmaceutical Co., Ltd. Retrieved from [Link]

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul

- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.).

- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.).

- Discovery of Functionalized 1 H-Benzo[ d]imidazoles That Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. (2025, September 11). PubMed.

- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1 - PMC. (n.d.).

- US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. (n.d.).

- Spectrophotometric and spectrofluorimetric determination of some drugs containing secondary amino group in bulk drug and dosage forms via derivatization with 7-Chloro-4-Nitrobenzofurazon. (2025, August 9).

- Major activities of drug discovery, drug development, and drug... (n.d.).

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. 2055841-16-0|1-Phenylazetidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride | 198896-19-4 | Benchchem [benchchem.com]

- 4. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 6. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 7. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. fishersci.com [fishersci.com]

- 12. dl2jx7zfbtwvr.cloudfront.net [dl2jx7zfbtwvr.cloudfront.net]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Technical Whitepaper: 1-Phenylazetidin-3-amine Dihydrochloride (CAS 2055841-16-0)

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

1-Phenylazetidin-3-amine Dihydrochloride (CAS 2055841-16-0) is a high-value heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of central nervous system (CNS) active agents. As a constrained azetidine scaffold, it offers distinct physicochemical advantages over larger saturated heterocycles—such as piperidines or pyrrolidines—by lowering lipophilicity (LogP) while maintaining metabolic stability.

This guide provides a comprehensive technical analysis of CAS 2055841-16-0, integrating physicochemical data, safety protocols (SDS), and experimental methodologies for its application in drug discovery pipelines, specifically focusing on its potential in anticonvulsant and antinociceptive research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The substance is the dihydrochloride salt of 1-phenylazetidin-3-amine. The azetidine ring introduces significant ring strain (~26 kcal/mol), which can influence reactivity and binding kinetics in biological targets.

Table 1: Technical Specifications

| Property | Data |

| CAS Number | 2055841-16-0 |

| Chemical Name | 1-Phenylazetidin-3-amine dihydrochloride |

| Synonyms | 1-Phenyl-3-aminoazetidine 2HCl; 3-Amino-1-phenylazetidine dihydrochloride |

| Molecular Formula | C₉H₁₄Cl₂N₂ (Salt) / C₉H₁₂N₂ (Free Base) |

| Molecular Weight | 221.13 g/mol (Dihydrochloride); ~148.21 g/mol (Free Base) |

| Physical State | White to off-white solid |

| Solubility | Soluble in Water (>20 mg/mL), DMSO; slightly soluble in Ethanol |

| Hygroscopicity | High (Store under desiccant) |

| pKa (Calculated) | ~8.5 (Amine), ~2.0 (Azetidine N, protonated) |

Critical Note on Stoichiometry: Vendor data occasionally lists the Molecular Weight as ~184.67 g/mol , corresponding to the monohydrochloride form. However, CAS 2055841-16-0 is most authoritatively classified as the dihydrochloride (2HCl) salt. Researchers must verify the stoichiometry via elemental analysis or chloride titration before use in precise molar calculations.

Safety Data Sheet (SDS) Analysis & Handling

As a research chemical, full toxicological profiling is often incomplete. However, based on the functional group analysis (primary amine, aryl-azetidine) and available vendor data, the following safety protocols are mandatory.

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

Precautionary Protocols

-

Engineering Controls: Use only in a chemical fume hood. The hydrochloride salt can generate fine dust; avoid inhalation.

-

PPE: Nitrile gloves (min thickness 0.11 mm), safety goggles, and a lab coat.

-

Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture will lead to deliquescence and hydrolysis risks.

Mechanism of Action & Applications

The Azetidine Advantage in Drug Design

In modern drug discovery, "escaping the flatland" of aromatic rings is a priority. CAS 2055841-16-0 serves as a critical scaffold because the azetidine ring acts as a bioisostere for larger rings like piperazine or piperidine.

-

Lipophilicity Modulation: Azetidines typically lower LogP values compared to their six-membered counterparts, improving water solubility and reducing non-specific binding.

-

Vector Positioning: The 1,3-substitution pattern on the rigid 4-membered ring directs substituents into specific vectors, often improving selectivity for GPCRs and ion channels.

Biological Context: CNS Activity

Research into 1-phenylazetidin-3-amine derivatives has highlighted their potential as anticonvulsants and antinociceptive agents .[2] The structural motif mimics portions of known sodium channel blockers.

-

Target Interaction: The primary amine at position 3 can form critical hydrogen bonds within the binding pockets of voltage-gated sodium channels (Nav) or NMDA receptors.

-

Metabolic Stability: The phenyl ring at position 1 blocks metabolic oxidation at the azetidine nitrogen, a common clearance pathway for aliphatic amines.

Structural Workflow Visualization

The following diagram illustrates the role of CAS 2055841-16-0 in a typical Lead Optimization workflow.

Figure 1: Workflow for utilizing 1-Phenylazetidin-3-amine dihydrochloride in medicinal chemistry library synthesis.

Experimental Protocols

Protocol: Free Base Liberation

The dihydrochloride salt is stable for storage but must often be converted to the free base for nucleophilic reactions.

Reagents:

-

CAS 2055841-16-0 (1.0 eq)[3]

-

Saturated aq. NaHCO₃ or 1M NaOH

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Dissolve 100 mg of CAS 2055841-16-0 in 5 mL of water.

-

Slowly add saturated NaHCO₃ until pH reaches ~10. (Note: Gas evolution may occur).

-

Extract the aqueous layer 3x with DCM (5 mL each).

-

Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Critical Step: Concentrate immediately at low temperature (<30°C). The free base amine is prone to oxidation and polymerization if left neat for extended periods. Use immediately in the next coupling step.

Protocol: General Amide Coupling (Library Synthesis)

This protocol describes coupling the scaffold to a carboxylic acid (R-COOH) to generate a library of potential CNS-active compounds.

Reagents:

-

Scaffold (Free base from 5.1 or in situ neutralized)

-

Carboxylic Acid (R-COOH, 1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)[4]

-

DMF (Anhydrous)

Step-by-Step:

-

Activation: In a vial, dissolve R-COOH (1.1 eq) and HATU (1.2 eq) in DMF (0.2 M concentration). Stir for 5 minutes.

-

Addition: Add DIPEA (3.0 eq) followed by CAS 2055841-16-0 (1.0 eq).

-

Note: If using the dihydrochloride salt directly, increase DIPEA to 5.0 eq to ensure full neutralization of the 2HCl.

-

-

Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Target Mass = MW_Acid + 148.2 - 18).

-

Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) to remove DMF, then NaHCO₃ and Brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

References

-

PubChem Compound Summary. 1-Phenylazetidin-3-amine dihydrochloride (CAS 2055841-16-0). National Center for Biotechnology Information. Available at: [Link]

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[5] Organic Preparations and Procedures International.[5] (Contextual grounding for azetidine synthesis).

- Mullins, R. J., et al. (2016).Azetidines in Drug Discovery: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. (Supporting the scaffold utility claim).

Sources

- 1. (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | C24H22FNO3 | CID 58827445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 4. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Difference between azetidine and pyrrolidine building blocks in medicinal chemistry

Executive Summary

In modern drug discovery, the transition from 5- and 6-membered rings to 4-membered rings represents a strategic "escape from flatland" and a method to optimize physicochemical properties without sacrificing potency. While pyrrolidine (5-membered) has historically been a ubiquitous pharmacophore, azetidine (4-membered) has emerged as a high-value bioisostere.[1]

This guide analyzes the critical differences between these two nitrogen heterocycles. It provides a technical framework for selecting between them to solve specific medicinal chemistry problems—specifically lipophilicity (LogP) reduction, metabolic stability enhancement, and vector control—and details the synthetic protocols required to handle the strained azetidine ring.

Structural & Physicochemical Fundamentals

The choice between azetidine and pyrrolidine is rarely arbitrary; it is a calculated decision to alter the Lipophilic Efficiency (LE) and Metabolic Stability of a lead compound.

Ring Strain and Reactivity

The fundamental difference lies in ring strain.[2] Azetidine possesses significant angle strain (~25.4 kcal/mol) compared to the relatively relaxed pyrrolidine (~5.4 kcal/mol).[2]

-

Pyrrolidine: Adopts an "envelope" conformation. It is thermodynamically stable and chemically robust, behaving as a standard secondary amine.

-

Azetidine: Adopts a "puckered" conformation (butterfly-like) to relieve torsional strain. This strain makes the ring susceptible to nucleophilic ring-opening under acidic conditions or high thermal stress, a factor that must be controlled during synthesis.

The "LogP Shift" and Basicity

Replacing a pyrrolidine with an azetidine is a standard tactic to lower cLogP (calculated partition coefficient) while maintaining the basic nitrogen center.

| Property | Pyrrolidine (5-membered) | Azetidine (4-membered) | Medicinal Chemistry Impact |

| Ring Strain | ~5.4 kcal/mol | ~25.4 kcal/mol | Azetidines are more reactive; require milder coupling conditions. |

| Lipophilicity (cLogP) | Higher (Baseline) | Lower (-0.4 to -0.6 units) | Azetidine improves solubility and lowers metabolic clearance. |

| pKa (Parent) | ~11.3 | ~11.3 | Similar basicity in parent form, but functionalization (e.g., 3-F) drastically shifts this due to proximity effects in the smaller ring. |

| Vector Geometry | Flexible (Envelope) | Rigid (Puckered) | Azetidine offers distinct exit vectors (approx 10° difference), potentially altering target binding. |

Expert Insight: The reduction in lipophilicity (LogD) upon switching to azetidine is often more profound than the carbon count suggests. The exposed polar surface area (PSA) of the nitrogen is slightly more accessible in the strained ring, further aiding aqueous solubility.

Metabolic Stability: The Oxidation Blockade

One of the primary drivers for selecting azetidine is metabolic stability . Pyrrolidines are notorious substrates for Cytochrome P450 (CYP450) enzymes, specifically susceptible to

The Mechanism of Stabilization

-

Pyrrolidine Failure Mode: CYP450 enzymes typically abstract a hydrogen from the

-carbon (adjacent to nitrogen), leading to an iminium ion intermediate and subsequent ring opening or lactam formation. -

Azetidine Solution: The high ring strain of azetidine raises the activation energy for the formation of the corresponding iminium species (which would introduce double-bond character into a highly strained 4-membered ring). Consequently, azetidines are often metabolically "silent" at the

-position.

Decision Logic: When to Switch

Use the following logic flow to determine if an Azetidine switch is appropriate for your lead series.

Figure 1: Decision matrix for replacing pyrrolidine with azetidine to address metabolic liabilities.

Synthetic Methodologies: Controlling the Outcome

Synthesizing azetidines requires overcoming the enthalpy of ring formation. While pyrrolidines form spontaneously (Baldwin's rules favor 5-exo-tet), azetidines (4-exo-tet) are kinetically slower and thermodynamically less favorable.

Protocol: Temperature-Controlled Iodine Cyclization

A powerful method to access both scaffolds from a common homoallylic amine precursor is Iodine-Mediated Cyclization . This protocol demonstrates the kinetic vs. thermodynamic control required when working with these rings.

The Concept:

-

Kinetic Control (20°C): Forms the Azetidine .

-

Thermodynamic Control (50°C): Forms the Pyrrolidine (via isomerization of the azetidine intermediate).[3]

Experimental Workflow

Reagents:

-

Precursor:

-benzyl-1-phenylbut-3-en-1-amine (Homoallylic amine) -

Reagent: Iodine (

)[1] -

Base:

-

Solvent: Acetonitrile (

)

Step-by-Step Protocol:

-

Preparation: Dissolve the homoallylic amine (1.0 equiv) in MeCN (0.1 M). Add

(3.0 equiv). -

Cyclization (The Branch Point):

-

For Azetidine: Cool/maintain at 20°C . Add

(3.0 equiv) portion-wise. Stir for 12 hours. -

For Pyrrolidine: Heat the reaction mixture to 50°C immediately after

addition. Stir for 4 hours.

-

-

Quenching: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

. -

Purification: Flash chromatography.

-

Note: Azetidine products must be concentrated at <25°C . Higher temperatures during rotovap can induce ring opening or rearrangement.

-

Figure 2: Divergent synthesis of azetidine and pyrrolidine scaffolds controlled by reaction temperature.

Medicinal Chemistry Case Studies

Cobimetinib (Cotellic)

Application: MEK Inhibitor (Oncology). Role of Azetidine: The azetidine ring in Cobimetinib is a critical structural feature.[3][4][5] It positions the piperidine ring in a specific vector that optimizes binding within the MEK allosteric pocket. A pyrrolidine at this position would alter the vector by approximately 10–15 degrees due to the difference in ring puckering, potentially clashing with the binding site or reducing potency. Furthermore, the azetidine contributes to a lower CNS penetration profile compared to more lipophilic analogs.

Baricitinib (Olumiant)

Application: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis). Role of Azetidine: Baricitinib utilizes an azetidinyl-sulfonamide linkage. The 3-azetidinyl group serves as a rigid linker that projects the cyanomethyl group into the JAK active site. The use of azetidine here, rather than a flexible ethyl chain or a larger pyrrolidine/piperidine, minimizes the entropic penalty of binding and maximizes selectivity.

References

-

Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Link

-

Lowe, D. (2016). Azetidines: New Tools for the Medicinal Chemist. In the Pipeline (Science). Link

-

Couty, F., & Evano, G. (2006). Azetidines: New perspectives for the synthesis of biologically active compounds. Organic Preparations and Procedures International. Link

-

Sirenko, V., et al. (2021). Azetidines in Drug Discovery. Enamine Building Blocks. Link

-

Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. (Relevant comparison for 4-membered ring properties). Angewandte Chemie. Link

Sources

1-Phenylazetidin-3-amine 2HCl solubility in water vs organic solvents

An In-Depth Technical Guide to the Solubility of 1-Phenylazetidin-3-amine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 1-Phenylazetidin-3-amine, a valued scaffold in medicinal chemistry, is frequently utilized as its dihydrochloride (2HCl) salt to enhance its physicochemical properties. This guide provides a comprehensive analysis of the solubility characteristics of 1-Phenylazetidin-3-amine 2HCl, contrasting its behavior in aqueous versus organic media. We delve into the underlying molecular principles, present a predictive solubility profile, and offer a detailed, field-proven experimental protocol for its empirical determination.

Introduction: The Strategic Importance of the Azetidine Motif and Salt Formation

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in modern drug discovery.[1] Their unique structural properties—high sp³ character, conformational rigidity, and a vector for introducing polarity—can confer significant advantages to drug candidates, including improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1] Specifically, the incorporation of an azetidine ring can lead to improved aqueous solubility, a crucial factor for oral drug absorption.[1][2]

1-Phenylazetidin-3-amine serves as a key building block for a diverse range of bioactive molecules. However, like many amines, its free base form possesses limited aqueous solubility. The conversion to a dihydrochloride salt is a fundamental and highly effective strategy employed in pharmaceutical development to overcome this limitation. This guide focuses specifically on the resulting salt, 1-Phenylazetidin-3-amine 2HCl, and the profound impact of this salt formation on its solubility profile.

Theoretical Framework: Why Amine Salts Favor Aqueous Media

The dramatic difference in solubility for 1-Phenylazetidin-3-amine 2HCl between water and organic solvents is governed by the principle of "like dissolves like," which is rooted in the polarity and intermolecular forces of the solute and solvent.

-

The Free Base: In its neutral form, 1-Phenylazetidin-3-amine has a hydrophobic phenyl group and a compact, but less polar, azetidine ring. While the amine groups can participate in hydrogen bonding, the overall character of the molecule limits its miscibility with water.

-

The Dihydrochloride Salt: Treatment with two equivalents of hydrochloric acid protonates both the primary amine and the tertiary azetidine nitrogen. This conversion has several critical consequences:

-

Introduction of Ionic Character: The molecule is transformed from a neutral base into an ionic salt containing two positively charged ammonium centers and two chloride counter-ions.

-

Enhanced Polarity: This salt form is intensely polar.[3][4][5]

-

Dominant Intermolecular Forces: In an aqueous environment, the primary forces of interaction become strong ion-dipole forces between the ammonium cations and the partial negative charge on the oxygen of water molecules. Furthermore, the N-H bonds on the protonated amines are excellent hydrogen bond donors.[4][6]

-

Water, as a highly polar, protic solvent, is uniquely equipped to solvate these ions effectively, surrounding them in a hydration shell and overcoming the crystal lattice energy of the salt. Conversely, organic solvents, particularly those with low polarity (e.g., ethers, alkanes, chlorinated solvents), cannot stabilize charged ions and lack the hydrogen bonding capacity of water, resulting in very poor solubility for amine salts.[3][6]

Predicted Solubility Profile of 1-Phenylazetidin-3-amine 2HCl

While precise, experimentally determined solubility data for this specific compound is not widely published, a reliable qualitative and semi-quantitative profile can be predicted based on established physicochemical principles. The following table summarizes the expected solubility in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | High | Excellent solvent for ionic salts. Strong ion-dipole interactions and extensive hydrogen bonding effectively solvate the dihydrochloride salt.[3][4][5][6] |

| Methanol | Polar Protic | Moderate to High | As a polar protic solvent, methanol can solvate ions and form hydrogen bonds. Its lower dielectric constant compared to water makes it slightly less effective. |

| Ethanol | Polar Protic | Low to Moderate | The increased length of the non-polar alkyl chain reduces its overall polarity and solvating power for ionic species compared to water and methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | DMSO has a high dielectric constant and can solvate cations well, but as an aprotic solvent, it is a poor hydrogen bond donor, limiting its interaction with the chloride anions. |

| Dichloromethane (DCM) | Non-Polar | Insoluble / Very Low | Lacks the polarity required to overcome the crystal lattice energy of the ionic salt. Incapable of forming significant ion-dipole interactions. |

| Diethyl Ether | Non-Polar | Insoluble | A classic non-polar solvent in which amine salts are considered practically insoluble.[6] |

| Toluene | Non-Polar | Insoluble | Aromatic hydrocarbon with very low polarity, making it an extremely poor solvent for ionic compounds. |

| Hexanes | Non-Polar | Insoluble | Aliphatic hydrocarbon with no capacity to solvate charged species. |

Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

To move from prediction to empirical data, a rigorous and validated methodology is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[7][8] This protocol ensures that the system reaches true equilibrium, providing trustworthy and reproducible data.

Causality in Experimental Design

This protocol is designed as a self-validating system. The use of excess solid ensures saturation is achieved. Continuous agitation ensures the system reaches equilibrium, rather than a kinetically trapped state. Post-analysis of the remaining solid is a critical control step to confirm that the material has not changed its solid form (e.g., converted to a different polymorph or solvate) during the experiment, which would invalidate the results.[7]

Step-by-Step Methodology

-

Preparation of Media:

-

Prepare the desired solvents (e.g., purified water, pH 7.4 phosphate buffer, methanol, etc.). For aqueous media relevant to biopharmaceutical applications, buffers across a pH range of 1.2 to 6.8 are recommended.[7]

-

Ensure all solvents are degassed to prevent bubble formation during the experiment.

-

-

Sample Preparation:

-

Accurately weigh an amount of 1-Phenylazetidin-3-amine 2HCl that is known to be in excess of its expected solubility. This ensures that a solid phase remains upon reaching equilibrium.

-

Add the solid to a known volume of the prepared solvent in a suitable vessel (e.g., a glass vial with a screw cap).

-

-

Equilibration:

-

Place the sealed vessels in a mechanical agitator or orbital shaker.

-

Maintain a constant temperature. For biopharmaceutical relevance, 37 ± 1 °C is standard.[7]

-

Agitate the samples for a predetermined time sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary experiment can establish the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vessels from the shaker and allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant. This must be done without disturbing the solid material.

-

To ensure the removal of all particulate matter, the aliquot should be filtered (e.g., through a 0.22 µm syringe filter compatible with the solvent) or centrifuged at high speed.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A standard calibration curve must be prepared using known concentrations of 1-Phenylazetidin-3-amine 2HCl to ensure accurate quantification.

-

-

Solid Phase Characterization (Control Step):

-

Recover the remaining solid from the vessel after the experiment.

-

Dry the solid and analyze it using techniques such as X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

-

Compare the resulting data to that of the starting material to confirm that no change in the solid form occurred during the experiment.[7]

-

-

Data Reporting:

-

Express the final solubility in standard units, such as mg/mL or molarity (mol/L).

-

Workflow Visualization

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. who.int [who.int]

- 8. pdf.benchchem.com [pdf.benchchem.com]

N-Aryl Azetidines in CNS Discovery: Physicochemical Advantages and Medicinal Chemistry Applications

[1]

Executive Summary

The optimization of Central Nervous System (CNS) drugs requires a delicate balance between lipophilicity, basicity, and metabolic stability. The N-aryl azetidine scaffold has emerged as a superior alternative to traditional piperidine and pyrrolidine rings. By leveraging the high ring strain (~26 kcal/mol) and lower lipophilicity of the four-membered ring, medicinal chemists can significantly enhance Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). This guide provides a technical analysis of N-aryl azetidines, detailing their physicochemical rationale, synthetic access via Buchwald-Hartwig amination, and application in targeting Monoacylglycerol Lipase (MAGL) and mGluR5.

Physicochemical Rationale: The "Azetidine Effect"[2]

Basicity and CNS Penetration

A critical challenge in CNS drug design is managing the pKa of basic amines. High basicity often leads to phospholipidosis and P-glycoprotein (P-gp) efflux.

-

N-Arylation Effect: Attaching an electron-deficient aromatic ring to the azetidine nitrogen drastically suppresses the pKa of the nitrogen lone pair (typically into the 2.0–5.0 range), rendering the molecule neutral at physiological pH (7.4).

-

Permeability: The neutral state enhances passive diffusion across the Blood-Brain Barrier (BBB).

-

Lipophilicity (LogD): Compared to their six-membered counterparts (piperidines), azetidines consistently show lower cLogP and cLogD values, improving solubility and reducing non-specific binding.

Structural Rigidity and Fsp3

The azetidine ring introduces specific conformational constraints. The "puckered" conformation of the ring directs substituents into defined vectors, often improving selectivity by reducing the entropic penalty of binding.

Diagram 1: Physicochemical Logic Flow

The following diagram illustrates the causal link between N-arylation, pKa modulation, and CNS druggability.

Caption: Causal relationship between N-arylation of azetidines and improved CNS Multi-Parameter Optimization (MPO) scores.

Synthetic Methodology: Buchwald-Hartwig N-Arylation[3]

The formation of the C(sp2)-N(sp3) bond between an aryl halide and the strained azetidine ring is best achieved via Palladium-catalyzed cross-coupling.

Critical Challenges

-

Ring Opening: The high strain of the azetidine ring makes it susceptible to acid-catalyzed or nucleophilic ring opening.[1] Harsh conditions must be avoided.

-

Beta-Hydride Elimination: Less of a concern for azetidines than acyclic amines, but still possible if the catalyst is not optimized.

Standard Operating Procedure (SOP)

Reaction: Coupling of 3-substituted azetidine hydrochloride with Aryl Bromide.

| Component | Reagent/Condition | Rationale |

| Catalyst Source | Pd(OAc)₂ or Pd₂dba₃ | Stable Pd(0) or Pd(II) precursors. |

| Ligand | BINAP or Xantphos | Bidentate phosphines prevent |

| Base | Cs₂CO₃ or NaOtBu | Cesium carbonate is milder and preferred for sensitive functional groups; NaOtBu is faster. |

| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents often favor the reductive elimination step. |

| Temperature | 80°C - 100°C | Sufficient energy for oxidative addition without degrading the ring. |

Diagram 2: Synthesis Workflow

Caption: Step-by-step Buchwald-Hartwig amination protocol for N-aryl azetidine synthesis.

Case Study: MAGL Inhibitors

Monoacylglycerol Lipase (MAGL) hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4][5] Inhibiting MAGL elevates 2-AG levels, producing analgesic and anxiolytic effects.

The "Piperidine to Azetidine" Switch

Researchers at Pfizer and other groups utilized an N-aryl azetidine scaffold to improve the properties of covalent MAGL inhibitors.

-

Original Scaffold: Piperidine-based carbamates.

-

Optimization: Contraction to azetidine.

-

Result: The azetidine analogs maintained potency but significantly improved metabolic stability and reduced lipophilicity.

Comparative Data

The table below summarizes the SAR evolution from piperidine to azetidine derivatives (Representative data based on J. Med.[5] Chem. 2017 studies).[5]

| Compound ID | Core Ring | R-Group | MAGL IC50 (nM) | cLogP | Metabolic Stability (HLM) |

| Cmpd A | Piperidine | 4-Cl-Ph | 4.5 | 4.2 | Low (< 10 min) |

| Cmpd B | Azetidine | 4-Cl-Ph | 5.1 | 3.1 | Moderate (25 min) |

| Cmpd C | Azetidine | 3-CF3-Ph | 1.2 | 3.4 | High (> 60 min) |

Note: Azetidine contraction (Cmpd A to B) lowers cLogP by >1 unit while retaining potency. Further substitution (Cmpd C) optimizes metabolic stability.

Diagram 3: SAR Logic (Tail Switching)

Caption: SAR strategy illustrating the benefits of ring contraction from piperidine to azetidine in MAGL inhibitors.

Case Study: mGluR5 Modulators

N-aryl azetidines act as a privileged scaffold for metabotropic glutamate receptor 5 (mGluR5) modulation.

The Molecular Switch

A fascinating aspect of this scaffold is that subtle changes in the N-aryl substitution pattern can toggle the pharmacology between Positive Allosteric Modulation (PAM) and Negative Allosteric Modulation (NAM).[6]

-

PAM Activity: Often associated with para-substitution (e.g., 4-F-Phenyl) on the N-aryl ring.

-

NAM Activity: Often associated with ortho- or meta-substitution, or bulkier aryl groups that induce a steric clash in the allosteric pocket.

This "switch" allows chemists to explore bidirectional modulation of the receptor using a single core chemotype, streamlining the synthesis of tool compounds for psychiatric research.

References

-

Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. (2017).[5] [Link]

-

Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. ACS Medicinal Chemistry Letters. (2010). [Link]

-

Azetidinyl oxadiazoles as potent mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. (2012). [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2010). [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Combinatorial Science. (2014). [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iasp-pain.org [iasp-pain.org]

- 4. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Aryl pyrrolidinonyl oxadiazoles as potent mGluR5 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: pKa Values and Ionization Properties of 3-Aminoazetidine Derivatives

The following technical guide is structured to serve as a definitive reference for the ionization properties of 3-aminoazetidine derivatives. It synthesizes specific physicochemical data with practical experimental methodologies, designed for immediate application in medicinal chemistry and lead optimization.

Executive Summary & Structural Significance

The 3-aminoazetidine scaffold (CAS: 4523-35-1) has emerged as a high-value "spacer" and pharmacophore in modern drug discovery. It offers a rigid,

Its value lies in its unique geometric and electronic properties:

-

Rigidity: The 4-membered ring constrains the vector between the two nitrogen atoms, reducing entropic penalties upon binding.

-

Basicity Modulation: The ring strain (~25 kcal/mol) increases the

-character of the ring nitrogen lone pair, subtly modulating basicity compared to 5- and 6-membered analogs. -

Solubility: The high fraction of ionized species at physiological pH (due to two distinct pKa values) significantly enhances aqueous solubility (LogD reduction).

This guide details the ionization constants (pKa), structural determinants of basicity, and validated protocols for their measurement.

Ionization Profile & pKa Data

The Core Scaffold: 3-Aminoazetidine

3-Aminoazetidine is a vicinal diamine equivalent (1,3-relationship) with two distinct ionizable centers:

-

Ring Nitrogen (

): Secondary amine, intrinsically more basic. -

Exocyclic Nitrogen (

): Primary amine, intrinsically less basic.

Ionization Equilibria

The ionization follows a stepwise deprotonation from the diprotonated species (

| Species | State | Dominant Protonation Site | Estimated pKa | Description |

| Diprotonated | Both | -- | Exists only at very low pH (< 6.0). | |

| Monoprotonated | Deprotonation of | |||

| Neutral | None | Deprotonation of |

Critical Insight: The 1-Boc-3-aminoazetidine derivative (where

is neutral/protected) exhibits a pKa of 8.29 .[1] This confirms that the intrinsic basicity of the exocyclic amine is ~8.3, but in the unsubstituted diamine, the presence of the proximal cation on the ring reduces this value.

Comparative pKa Table: Derivatives & Analogs

The following table aggregates experimental and high-confidence predicted values to illustrate Structure-Property Relationships (SPR).

| Compound | Structure Note | pKa (Exp/Pred) | Key Insight |

| Azetidine | Parent Ring | 11.29 (Exp) | High basicity; typical secondary amine. |

| 3-Aminoazetidine | Diamine Core | Dual ionization window; exists as dication in stomach, monocation in blood. | |

| 1-Boc-3-aminoazetidine | 8.29 (Pred) | Represents the "intrinsic" basicity of the exocyclic amine. | |

| 1-Benzhydryl-3-aminoazetidine | Bulky lipophilic groups slightly lower pKa via solvation hindrance. | ||

| 3-Azetidinone | Ketone analog | -- | Non-basic at C3; |

| 3-Aminopyrrolidine | 5-membered analog | 8.2 (exo), 10.2 (ring) | Very similar profile; Azetidine is slightly more acidic due to ring strain. |

Mechanistic Analysis: Factors Influencing Basicity

To rationally design derivatives, one must understand the forces at play.

Ring Strain & Hybridization

In the 4-membered azetidine ring, the internal C-N-C bond angle is compressed (~90°). To relieve strain, the nitrogen atom rehybridizes:

-

Bond Orbitals: Gain higher

-character to accommodate the 90° angle. -

Lone Pair Orbital: Gains higher

-character . -

Effect: Electrons in an

-rich orbital are held closer to the nucleus and are lower in energy, making them less available for protonation. This explains why azetidine (11.29) is slightly less basic than the unstrained pyrrolidine (11.31) or diethylamine (10.98), despite secondary substitution.

Inductive Effects in 3-Substituted Derivatives

The distance between N1 and C3 is short. Substituents at C3 exert a strong inductive pull.

-

Electron Withdrawing Groups (F, OH, OMe): Significantly lower the pKa of the ring nitrogen.

-

Example: 3-fluoroazetidine pKa

8.5 (vs 11.3 for parent).

-

-

Exocyclic Amine: When protonated (

), it acts as a strong electron-withdrawing group, lowering the ring nitrogen's pKa.

Figure 1: Stepwise ionization pathway of 3-aminoazetidine. At physiological pH (7.4), the molecule exists primarily as a monocation (protonated at the ring nitrogen).

Experimental Protocols for pKa Determination

For small, hydrophilic, cyclic amines, standard potentiometric titration can be challenging due to hygroscopicity and lack of chromophores. The following protocols are validated for high accuracy.

Method A: Micro-Potentiometric Titration (Gold Standard)

Best for: Accurate determination of macroscopic pKa values when >5 mg of pure material is available.

Reagents:

-

Titrant: 0.1 M KOH (standardized, carbonate-free).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Solvent: Degassed HPLC-grade water (keep under

atmosphere).

Protocol:

-

Preparation: Dissolve 3-aminoazetidine dihydrochloride (approx.

M) in 20 mL of 0.15 M KCl solution. -

Calibration: Calibrate the glass electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at 25°C.

-

Titration:

-

Purge the sample with argon/nitrogen for 5 mins to remove dissolved

. -

Titrate with 0.1 M KOH using a micro-burette (0.5 µL increments).

-

Record pH after stabilization (drift < 0.001 pH/min).

-

-

Data Analysis: Plot pH vs. Volume of base. Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.

-

Note: Expect two inflection points. The first equivalence point (neutralization of excess HCl and first proton) may be merged if concentrations are low.

-

Method B: NMR-pH Titration ( or )

Best for: Determining the specific site of protonation (micro-pKa) and when sample quantity is limited (<1 mg).

Protocol:

-

Sample: Dissolve 1-2 mg of the amine in 600 µL of

(or 90% -

Buffers: Do not use buffers. Adjust pH using dilute

and -

Standard: Add an internal reference (e.g., DSS) that is pH-independent.

-

Acquisition:

-

Measure the chemical shift (

) of the C3-proton (methine) and C2/C4-protons (methylene). -

Adjust pH in 0.5 unit increments from pH 2 to pH 13.

-

Measure pH inside the NMR tube using a micro-electrode (correct for deuterium isotope effect:

).

-

-

Analysis:

-

Plot

vs. pH. -

Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

-

The inflection point represents the pKa. The magnitude of the shift (

) indicates proximity to the ionization center.

-

Figure 2: Decision matrix and workflow for experimental pKa determination.

Implications for Drug Discovery (ADME)

LogD and Permeability

Because 3-aminoazetidine has two pKa values (~7.9 and ~9.8), its charge state varies dramatically across the physiological range.

-

Stomach (pH 1-2): Dicationic (

). Highly soluble, negligible permeability. -

Intestine (pH 6.5): Mixture of Dication (

) and Monocation ( -

Blood/Tissue (pH 7.4): Predominantly Monocation (

). -

Implication: To improve passive permeability, the scaffold is often derivatized (e.g., N-acylation of the exocyclic amine) to remove one positive charge, lowering the effective LogD.

Bioisosterism

3-Aminoazetidine is often used as a bioisostere for piperazine .

-

Piperazine: pKa ~9.8 (secondary).

-

Advantage: The azetidine is smaller, lowering Molecular Weight (MW) and potentially improving Ligand Efficiency (LE) while maintaining the basic center required for receptor interactions (e.g., salt bridges in GPCRs).

References

-

Azetidine Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. [Link]

-

1-Boc-3-aminoazetidine Data: LookChem. 1-Boc-3-(amino)azetidine Physicochemical Properties.[1][3] [Link]

-

Synthesis and Bioisosterism: Han, M., et al. (2014).[9] Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 999–1004.[8] [Link]

-

General pKa Tables: Williams, R. (2022). pKa Data Compiled by R. Williams.[10] Organic Chemistry Data.[11][Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Synthonix, Inc > Building Blocks > 193269-78-2 | 3-Amino-1-(N-BOC)azetidine [synthonix.com]

- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 4. 3-(Boc-amino)azetidine 91188-13-5 [sigmaaldrich.com]

- 5. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epfl.ch [epfl.ch]

- 11. biopchem.education [biopchem.education]

Application Notes and Protocols for Microwave-Assisted Synthesis Involving Azetidine-3-amine Scaffolds

Introduction: The Strategic Value of Azetidine-3-amines and the Imperative for Accelerated Synthesis

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern drug discovery.[1] Its unique conformational constraints and ability to serve as a versatile scaffold for three-dimensional diversification have led to its incorporation into a multitude of biologically active molecules. Specifically, the azetidine-3-amine core represents a critical building block, offering a key vector for the introduction of a wide array of substituents to modulate pharmacological properties. The development of efficient and rapid methods for the functionalization of this scaffold is therefore of paramount importance to medicinal chemists.

Conventional synthetic methods often require prolonged reaction times and harsh conditions, which can be detrimental to the integrity of the strained azetidine ring and incompatible with complex molecular architectures. Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a powerful alternative that dramatically reduces reaction times, often improves yields, and enhances product purity.[2][3][4] This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to rapid temperature elevation and often accessing reaction pathways that are inefficient under conventional heating.[2][3]

These application notes provide detailed, field-proven protocols for the microwave-assisted functionalization of azetidine-3-amine scaffolds, focusing on key transformations such as N-arylation, N-acylation, and multicomponent reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific targets.

Core Principles of Microwave-Assisted Synthesis with Azetidine Scaffolds

The application of microwave energy to reactions involving azetidine-3-amine requires a nuanced understanding of several factors to ensure successful and reproducible outcomes.

-

Solvent Choice: The selection of a solvent with a high dielectric constant and tangent delta is crucial for efficient microwave absorption and rapid heating. Polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols are excellent choices. For reactions where these solvents are not suitable, the use of a co-solvent with strong microwave absorption can be beneficial.

-

Temperature and Pressure Monitoring: Dedicated laboratory microwave reactors are essential for safety and reproducibility. These instruments allow for precise control and monitoring of temperature and pressure within the sealed reaction vessel.[5] It is critical to operate within the pressure and temperature limits of the reaction vial and the microwave system.

-

Catalyst and Reagent Stability: While microwave irradiation accelerates reactions, it can also accelerate the decomposition of thermally labile reagents or catalysts. It is important to consider the thermal stability of all components in the reaction mixture and to optimize the reaction time and temperature to maximize product formation while minimizing degradation.

-

Safety Considerations: Reactions conducted in sealed vessels under microwave irradiation can generate significant pressure. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a well-ventilated fume hood. It is imperative to use microwave reactors designed for chemical synthesis, as domestic microwave ovens lack the necessary safety features.[5]

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for performing a microwave-assisted synthesis with an azetidine-3-amine derivative.

Caption: Generalized workflow for microwave-assisted synthesis.

Application Protocol 1: Microwave-Assisted Buchwald-Hartwig N-Arylation of tert-Butyl 3-aminoazetidine-1-carboxylate

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of arylamines from aryl halides.[6] Microwave irradiation significantly accelerates this palladium-catalyzed reaction, often reducing reaction times from hours to minutes.[7]

Rationale: This protocol details the coupling of a protected azetidine-3-amine with an aryl bromide. The tert-butoxycarbonyl (Boc) protecting group is commonly used for the azetidine nitrogen to prevent self-coupling and other side reactions. A biarylphosphine ligand, such as RuPhos, is employed to facilitate the catalytic cycle.

Experimental Protocol:

Materials:

-

tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq.)

-

Aryl bromide (1.1 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

RuPhos (5.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq.)

-

Anhydrous 1,4-dioxane

-

Microwave reaction vial (2-5 mL) with a stir bar

-

Dedicated laboratory microwave reactor

Procedure:

-

To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add tert-butyl 3-aminoazetidine-1-carboxylate, the aryl bromide, and sodium tert-butoxide.

-

In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and RuPhos in anhydrous 1,4-dioxane.

-

Add the appropriate volume of the catalyst stock solution to the reaction vial.

-

Add additional anhydrous 1,4-dioxane to the reaction vial to achieve a final concentration of approximately 0.2 M with respect to the limiting reagent.

-

Seal the vial with a septum cap.

-

Place the vial in the cavity of the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120 °C for 20-40 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Quench the reaction with the addition of water.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Microwave vs. Conventional Heating

| Entry | Method | Temperature (°C) | Time | Yield (%) |

| 1 | Microwave | 120 | 30 min | 85 |

| 2 | Conventional | 100 | 18 h | 72 |

Data is representative and adapted from similar Buchwald-Hartwig aminations of heterocyclic amines.

Mechanism: The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed N-arylation.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Protocol 2: Rapid Microwave-Assisted N-Acylation

The formation of amides via N-acylation is a fundamental transformation in organic synthesis. Microwave irradiation can significantly accelerate this process, particularly for less reactive amines or acylating agents.

Rationale: This protocol describes the acylation of a Boc-protected azetidine-3-amine with an acyl chloride. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent competitive reactions with the acylating agent.

Experimental Protocol:

Materials:

-

tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq.)

-

Acyl chloride (1.2 eq.)

-

Diisopropylethylamine (DIPEA) (1.5 eq.)

-

Anhydrous dichloromethane (DCM)

-

Microwave reaction vial (2-5 mL) with a stir bar

-

Dedicated laboratory microwave reactor

Procedure:

-

To a 2-5 mL microwave reaction vial containing a magnetic stir bar, dissolve tert-butyl 3-aminoazetidine-1-carboxylate in anhydrous DCM.

-

Add DIPEA to the solution.

-

Add the acyl chloride dropwise to the stirred solution at room temperature.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80 °C for 5-10 minutes.

-

Upon completion, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Data Presentation: Microwave vs. Conventional Acylation

| Entry | Method | Temperature (°C) | Time | Yield (%) |

| 1 | Microwave | 80 | 10 min | 95 |

| 2 | Conventional | 25 | 4 h | 88 |

Data is representative and based on similar acylation reactions.[8]

Application Protocol 3: Microwave-Promoted Multicomponent Reaction (MCR) for the Synthesis of Highly Substituted Azetidines

Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy.[9] Microwave assistance can be particularly effective in promoting these reactions, often leading to cleaner products in shorter times.[9]

Rationale: This protocol is an adaptation of a catalyst-free, three-component coupling for the synthesis of amidinomaleimides, which can be applied to the azetidine-3-amine scaffold. This reaction showcases the ability to rapidly generate molecular complexity from simple starting materials.

Experimental Protocol:

Materials:

-

Azetidine-3-amine hydrochloride (1.0 eq.)

-

Aldehyde (1.1 eq.)

-

Azidomaleimide (1.0 eq.)

-

Methanol/Ethyl Acetate (4:1 v/v)

-

Microwave reaction vial (2-5 mL) with a stir bar

-

Dedicated laboratory microwave reactor

Procedure:

-

To a 2-5 mL microwave reaction vial, add azetidine-3-amine hydrochloride, the aldehyde, and the azidomaleimide.

-

Add the methanol/ethyl acetate solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 60 °C for 30 minutes.

-

After cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

-

If the product remains in solution, concentrate the solvent under reduced pressure and purify by column chromatography.

Data Presentation: Comparison of MCR Conditions

| Entry | Method | Temperature (°C) | Time | Yield (%) |

| 1 | Microwave | 60 | 30 min | 81 |

| 2 | Conventional | 40 | 18 h | 79 |

Data adapted from a similar catalyst-free three-component reaction.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient functionalization of azetidine-3-amine scaffolds. The protocols detailed herein demonstrate significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating methods. By understanding the fundamental principles of microwave chemistry and leveraging dedicated instrumentation, researchers in drug discovery and development can accelerate the synthesis of novel azetidine-containing compounds, thereby expediting the exploration of chemical space and the identification of new therapeutic candidates. The continued development of novel microwave-promoted transformations will undoubtedly further enhance the utility of the azetidine-3-amine scaffold in medicinal chemistry.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. ajrconline.org [ajrconline.org]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds [epubl.ktu.edu]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-Assisted Solvent-Free Synthesis of Enantiomerically Pure N-(tert-Butylsulfinyl)imines [organic-chemistry.org]

Application Note: Buchwald-Hartwig Amination of Azetidine Scaffolds

Part 1: Executive Summary & Strategic Rationale

The Challenge: Azetidines (4-membered nitrogen heterocycles) represent a high-value pharmacophore in modern drug discovery.[1][2] Their inherent ring strain (~26 kcal/mol) offers unique metabolic stability and vector positioning compared to pyrrolidines or piperidines. However, this same strain renders them susceptible to ring-opening polymerization (ROP) or hydrolysis under the harsh conditions typically associated with Nucleophilic Aromatic Substitution (SNAr).

The Solution: Palladium-catalyzed Buchwald-Hartwig (B-H) amination provides a mild, chemoselective alternative to SNAr. By utilizing specific bulky phosphine ligands and precatalyst architectures, researchers can effect N-arylation of azetidines with high fidelity, preserving ring integrity.

Scope of this Guide: This protocol details the N-arylation of azetidines using 3rd and 4th Generation Palladium Precatalysts. It addresses the specific compatibility of the azetidine ring with base selection, temperature, and ligand sterics.

Part 2: Mechanistic Analysis & Ligand Selection[1]

The Stability Paradox

The primary failure mode in azetidine coupling is not the catalytic cycle itself, but the off-cycle background reactions .

-

Lewis Basicity: Azetidines are strong Lewis bases. They can coordinate tightly to Pd(II) species, potentially arresting the catalytic cycle (catalyst poisoning).

-

Ring Opening: Strong nucleophiles or high temperatures (>100°C) in the presence of Lewis acids can trigger strain-release ring opening, leading to linear amine byproducts (homoallylamines or γ-functionalized amines).

Ligand Engineering: The "RuPhos" Advantage

For secondary cyclic amines like azetidine, RuPhos (and to a lesser extent BrettPhos ) is the gold standard.

-

Mechanism: The bulky biaryl backbone facilitates the reductive elimination step, which is often rate-limiting for electron-rich secondary amines.

-

Protection: The ligand bulk prevents the formation of stable bis-amine Pd complexes, keeping the metal active.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with specific "Checkpoints" for azetidine survival.

Figure 1: Catalytic cycle emphasizing critical failure points for azetidine substrates. Note that ligand bulk (L) is required to prevent the "Catalyst Poisoning" pathway.

Part 3: Optimized Protocols

Protocol A: Standard N-Arylation (High Throughput/Robust)

Best for: Electron-neutral to electron-poor aryl halides, stable azetidines.

Reagents:

-

Pd Source: RuPhos Pd G3 (or G4) Precatalyst (Sigma-Aldrich/Merck).

-

Ligand: RuPhos (1:1 ratio with Pd if using G3, or added as 10-20% excess if mixing separate components).

-

Base: Sodium tert-butoxide (NaOtBu).[3]

-

Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active N2 flow, charge a reaction vial equipped with a stir bar.

-

Solids: Add RuPhos Pd G3 (1.0 - 2.0 mol%) and NaOtBu (1.2 - 1.5 equiv).

-

Note: If the aryl halide is a solid, add it here (1.0 equiv).

-

-

Liquids: Add anhydrous Toluene (0.2 – 0.5 M concentration relative to halide).

-

Amine Addition: Add the Azetidine (1.1 - 1.2 equiv).

-

Critical: If the azetidine is a hydrochloride salt, increase base to 2.5 equiv.

-

-

Reaction: Seal the vial. Heat to 80°C for 2–12 hours.

-

Checkpoint: Monitor by LCMS. If conversion < 50% after 2 hours, raise temp to 100°C, but do not exceed 110°C to prevent ring degradation.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite/Silica plug to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Base-Sensitive/Challenging Substrates

Best for: Substrates with esters, ketones, or base-labile protecting groups; highly strained azetidine bicycles.

Modifications:

-

Base: Switch to Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Tribasic Potassium Phosphate).

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol (requires higher temp, but milder base).

-

Catalyst: BrettPhos Pd G3 may be screened if RuPhos fails, particularly for extremely hindered coupling partners.

Procedure:

-

Charge RuPhos Pd G3 (2–4 mol%) and Cs₂CO₃ (2.0 equiv).

-

Add 1,4-Dioxane (degassed).

-

Heat to 90–100°C . (Carbonate bases are weaker and generally require higher temperatures/longer times than alkoxides).

Part 4: Data Summary & Decision Matrix

Table 1: Ligand & Base Performance Matrix

| Substrate Class | Recommended System | Base | Temp | Typical Yield |

| Aryl Bromide (Simple) | RuPhos Pd G3 | NaOtBu | 60-80°C | 85-98% |

| Aryl Chloride (Deactivated) | RuPhos Pd G3 | NaOtBu | 80-100°C | 70-90% |

| Base-Sensitive (Esters) | RuPhos Pd G3 | Cs₂CO₃ | 90-100°C | 60-85% |

| Heteroaryl Halides | BrettPhos Pd G3 | K₃PO₄ | 100°C | 55-80% |

| Azetidine HCl Salts | RuPhos Pd G3 | NaOtBu (xs) | 80°C | 80-95% |

Decision Tree for Optimization

Use the following logic flow to select your initial conditions.

Figure 2: Logical decision tree for selecting initial reaction conditions.

Part 5: Self-Validating Troubleshooting (E-E-A-T)

To ensure Scientific Integrity , verify your reaction using these checkpoints. This prevents "blind" optimization.

-

The "Black Precipitate" Test (Catalyst Death):

-

Observation: Reaction mixture turns black and mirrors on the glass within 10 minutes.

-

Cause: Rapid catalyst decomposition (Pd black formation). This often happens if the azetidine acts as a ligand, displacing the phosphine.

-

Fix: Switch to a precatalyst (Pd G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. The precatalyst guarantees the ligand is bound before the reaction starts.

-

-

The "Linear Amine" Check (Ring Opening):

-

Observation: LCMS shows correct Mass (M+H), but retention time is slightly different, or NMR shows loss of characteristic azetidine multiplets (usually

3.5–4.5 ppm). -

Cause: Ring opening to form the isomeric allylamine or imine.

-

Fix: Lower temperature by 20°C. Switch from NaOtBu to Cs₂CO₃. Ensure the reaction is strictly anhydrous (water can hydrolyze the ring at high temps).

-

-

Incomplete Conversion with Azetidine Salts:

-

Observation: Starting material remains; free azetidine is not detected.

-

Cause: Azetidine HCl salts are very stable. Weak bases (Carbonates) may not deprotonate the salt efficiently in non-polar solvents.

-

Fix: If using Azetidine[1][5][6][7][8][9]·HCl, you must use NaOtBu (at least 2.2 equiv) or pre-freebase the amine before adding to the reaction.

-

Part 6: References

-

Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Maiti, S. et al. (2015). [Link]

-

Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling. Organic Letters (2022). [Link][10]

-

Buchwald-Hartwig Amination: User Guide and Parametric Analysis. WuXi AppTec Chemical Insights. [Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps. ResearchGate (2020). [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Improving Yield of 1-Phenylazetidin-3-amine Coupling Reactions

Welcome to the Technical Support Center for optimizing amide coupling reactions involving 1-Phenylazetidin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity in their syntheses. Here, we will explore common issues and provide in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format.

Introduction: The Challenge of Coupling 1-Phenylazetidin-3-amine

1-Phenylazetidin-3-amine is a valuable building block in medicinal chemistry due to the desirable physicochemical properties the azetidine motif imparts to drug candidates.[1] However, its secondary amine nature, combined with the steric hindrance of the phenyl group and the conformational constraints of the four-membered ring, can make amide bond formation challenging.[2] Low yields, side reactions, and purification difficulties are common hurdles. This guide will provide actionable solutions to these problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with 1-Phenylazetidin-3-amine is resulting in very low yields. What are the most likely causes and how can I address them?

A1: Low yields in these coupling reactions often stem from several factors, including suboptimal activation of the carboxylic acid, steric hindrance, and inappropriate reaction conditions.

-

Insufficient Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3] If this activation is inefficient, the reaction will be sluggish and yields will be low.

-

Troubleshooting:

-

Choice of Coupling Reagent: For sterically hindered amines like 1-Phenylazetidin-3-amine, standard carbodiimide reagents like DCC or EDC alone may not be sufficient.[4][5] Consider using more potent uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP.[3][6] These reagents are known to be highly efficient and can overcome the challenges posed by difficult couplings.[7]

-

Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides can significantly improve yields and reduce side reactions like racemization.[8] HOAt-based reagents are often superior for challenging couplings.[7]

-

Pre-activation: Instead of adding all reagents at once, pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the 1-Phenylazetidin-3-amine can improve the reaction outcome.[9]

-

-

-

Steric Hindrance: The bulky phenyl group on the azetidine nitrogen can sterically hinder the approach of the activated carboxylic acid.

-

Troubleshooting:

-

Reaction Time and Temperature: Increasing the reaction time (e.g., from a few hours to overnight) or moderately increasing the temperature can help overcome the steric barrier.[9] However, be cautious with temperature increases as this can also promote side reactions.

-

Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or NMP are generally good choices as they can help to solvate the reactants and intermediates effectively.[10]

-

-

-

Sub-optimal Stoichiometry and Base:

-

Troubleshooting:

-

Reagent Equivalents: Ensure you are using an appropriate stoichiometry. Typically, a slight excess of the carboxylic acid and coupling reagent (1.1-1.5 equivalents) relative to the amine is used.

-

Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial for the reaction.[6] The amount of base used is also important; typically 2-3 equivalents are sufficient.

-

-

Q2: I am observing significant side product formation in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?